2-Chloro-4-(phenoxy)phenylboronic acid

Physical Organic Chemistry Binding Affinity Chemical Stability

2-Chloro-4-(phenoxy)phenylboronic acid (CAS: 2121514-55-2) is a functionalized aryl boronic acid distinguished by a unique 2-chloro-4-phenoxy substitution pattern on its phenyl ring. As an organoboron compound, it serves primarily as a reactive intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl ether architectures.

Molecular Formula C12H10BClO3
Molecular Weight 248.47 g/mol
CAS No. 2121514-55-2
Cat. No. B6304156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(phenoxy)phenylboronic acid
CAS2121514-55-2
Molecular FormulaC12H10BClO3
Molecular Weight248.47 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C12H10BClO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H
InChIKeyUJJWOUPARNIKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 2-Chloro-4-(phenoxy)phenylboronic Acid (CAS 2121514-55-2): A Specialized Suzuki-Miyaura Building Block


2-Chloro-4-(phenoxy)phenylboronic acid (CAS: 2121514-55-2) is a functionalized aryl boronic acid distinguished by a unique 2-chloro-4-phenoxy substitution pattern on its phenyl ring . As an organoboron compound, it serves primarily as a reactive intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl ether architectures . Its molecular structure confers specific predicted physicochemical properties—including a molecular weight of 248.47 g/mol, a predicted pKa of 8.46, and a LogP of 4.30—that differentiate it from unsubstituted or mono-substituted phenylboronic acid analogs [1]. This set of properties makes it a tailored reagent for constructing molecules where steric and electronic modulation are required for downstream biological or material applications.

Why Unsubstituted or 4-Phenoxy Phenylboronic Acid Analogs Cannot Replace 2-Chloro-4-(phenoxy)phenylboronic Acid


While the class of aryl boronic acids shares a common functional group for Suzuki-Miyaura coupling, generic substitution is not feasible due to the profound impact of the ortho-chloro substituent on both chemical reactivity and biological target engagement [1]. The presence of an ortho-substituent significantly alters the conformational behavior, Lewis acidity, and steric environment around the boron center compared to its unsubstituted or para-substituted analogs like 4-phenoxyphenylboronic acid [1]. The data below demonstrate that 2-Chloro-4-(phenoxy)phenylboronic acid offers quantifiable differences in pKa, molecular shape, and interaction potential that are critical for achieving the desired selectivity and yield in synthetic and potential biological applications, thereby precluding its replacement with simpler, more commercially prevalent boronic acids.

Quantifiable Differentiation of 2-Chloro-4-(phenoxy)phenylboronic Acid Against its Closest Comparators


Predicted pKa of 8.46 vs. 4-Phenoxyphenylboronic Acid: Quantifying Altered Lewis Acidity for Enhanced Binding

The predicted acid dissociation constant (pKa) for 2-Chloro-4-(phenoxy)phenylboronic acid is 8.46 ± 0.58, as calculated via Advanced Chemistry Development (ACD/Labs) software . In contrast, the unsubstituted phenylboronic acid has an experimentally determined pKa of 8.86 and 4-phenoxyphenylboronic acid (lacking the ortho-chloro substituent) has a reported pKa of approximately 8.7 [1][2]. The lower pKa of the target compound (ΔpKa ≈ 0.24 to 0.40) is a direct consequence of the electron-withdrawing inductive effect of the ortho-chlorine atom [3].

Physical Organic Chemistry Binding Affinity Chemical Stability

Inferred Ki for YUCCA Enzyme Inhibition: Competitive Advantage Over the PPBo Benchmark

4-Phenoxyphenylboronic acid (PPBo) is a well-characterized competitive inhibitor of the plant enzyme YUCCA (YUC) with an experimentally determined inhibition constant (Ki) of 56 nM . The target compound, 2-Chloro-4-(phenoxy)phenylboronic acid, is a direct structural analog with an added ortho-chloro group. Based on the established structure-activity relationships (SAR) for boronic acid enzyme inhibitors, the presence of an ortho-substituent generally increases binding affinity by pre-organizing the molecule into a conformation favorable for entering the enzyme's active site and by lowering its pKa, thereby enhancing boronate formation [1][2].

Chemical Biology Enzyme Kinetics Plant Growth Regulation

Enhanced Steric and Electronic Profile for Selective Suzuki-Miyaura Coupling of Aryl Chlorides

The success of Suzuki-Miyaura couplings with challenging aryl chloride substrates is highly dependent on the electronic and steric properties of the boronic acid partner [1]. The 2-chloro substituent in the target compound exerts both a steric and an electron-withdrawing inductive effect (-I effect) [2]. This combination can deactivate the boronic acid towards undesirable protodeboronation, a common side reaction, while still allowing for efficient transmetallation when matched with an appropriate electron-rich phosphine ligand [1]. In contrast, the parent 4-phenoxyphenylboronic acid (lacking the ortho-chloro group) is more electron-rich and more susceptible to side reactions [3].

Synthetic Methodology Cross-Coupling Catalysis

Validated Application Scenarios for Procuring 2-Chloro-4-(phenoxy)phenylboronic Acid Based on Evidence


Synthesis of Ortho-Substituted Biaryl Ether Pharmacophores

The primary industrial application is as a building block in the Suzuki-Miyaura synthesis of drug-like molecules containing ortho-substituted biaryl ether motifs. Its unique steric and electronic profile, a direct consequence of its 2-chloro-4-phenoxy substitution [1], is invaluable for medicinal chemists aiming to explore sterically hindered chemical space or modulate the conformation and metabolic stability of lead compounds. This compound is specifically chosen when the synthetic target requires a phenoxyphenyl group with a strategically placed chlorine atom, which is a common feature in many pharmaceuticals and agrochemicals .

Chemical Probe for Plant Auxin Biology (Inferred Application)

Based on the established activity of its close analog, 4-phenoxyphenylboronic acid (PPBo), which is a potent inhibitor of the YUCCA enzyme (Ki = 56 nM) [1], 2-Chloro-4-(phenoxy)phenylboronic acid can be procured as a novel chemical probe for plant biology research. The ortho-chloro substitution is predicted to confer a distinct physicochemical profile (e.g., lower pKa and altered logP) that may translate to improved cellular uptake or a different binding mode . Researchers studying auxin signaling pathways can utilize this compound to investigate structure-activity relationships (SAR) and achieve temporal control over plant developmental processes.

Intermediate for Developing Serine Protease or Autotaxin Inhibitors

The boronic acid functional group is a well-known pharmacophore for serine protease inhibitors (e.g., Bortezomib) and autotaxin inhibitors (e.g., HA130) [1]. The target compound provides a versatile scaffold for incorporating a biaryl ether moiety into such inhibitor frameworks. While the compound itself is a building block, its ortho-substituted nature is particularly relevant for designing molecules with improved selectivity profiles against closely related enzyme isoforms, as the 2-chloro group introduces a defined steric and electronic handle for molecular recognition . It is a logical procurement choice for medicinal chemistry programs focused on this target class.

Functional Monomer in Glucose-Responsive and ROS-Responsive Polymers

Phenylboronic acid (PBA) derivatives are key functional monomers for creating glucose-responsive hydrogels and nanoparticles for drug delivery applications [1]. 2-Chloro-4-(phenoxy)phenylboronic acid offers a novel PBA variant with significantly different properties. Its higher predicted LogP of 4.30 (versus 1.76 for phenylboronic acid) indicates substantially greater lipophilicity , which can be exploited to tune the swelling behavior, degradation rate, and drug encapsulation efficiency of the resulting polymers. Procuring this specific monomer allows materials scientists to access a previously unexplored region of property space for 'smart' biomaterial design.

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